molecular formula C19H21ClN2O3S2 B4543212 N-(4-chlorobenzyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

N-(4-chlorobenzyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B4543212
M. Wt: 425.0 g/mol
InChI Key: MFVUHOIQFBGMRC-UHFFFAOYSA-N
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Description

Research on benzenesulfonamide derivatives highlights their significance in various fields, including medicinal chemistry, due to their diverse biological activities and chemical properties. These compounds often serve as key intermediates or final products in the synthesis of potential therapeutic agents, showcasing the importance of understanding their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves sulfonamide formation through the reaction of sulfonyl chlorides with amines. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide from benzene sulfonyl chloride and 3-aminopyridine in the presence of aqueous Na2CO3 demonstrates a general method for preparing sulfonamides with high yields (Ijuomah, Ike, & Obi, 2022).

Molecular Structure Analysis

Molecular structure analyses of benzenesulfonamides reveal the significance of intramolecular and intermolecular interactions, such as hydrogen bonding, in determining their molecular conformation and crystal packing. For instance, the crystal structure of N-(2-methylphenyl)benzenesulfonamide shows molecules linked into chains by N—H⋯O hydrogen bonds, highlighting the role of molecular geometry in the solid-state arrangement (Gowda, Foro, Babitha, & Fuess, 2008).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid exemplifies the versatility of these compounds in chemical synthesis (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S2/c1-26-18-9-8-16(12-17(18)19(23)22-10-2-3-11-22)27(24,25)21-13-14-4-6-15(20)7-5-14/h4-9,12,21H,2-3,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVUHOIQFBGMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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